Increased Lipophilicity (XLogP3 = -0.5) Compared to Unsubstituted Analog (XLogP3 = -1.3) Enhances Membrane Permeability Predictions
(2-Methylpyrimidin-4-yl)methanamine exhibits a higher predicted XLogP3 value (-0.5) compared to its unsubstituted analog 4-(aminomethyl)pyrimidine (XLogP3 = -1.3) [1]. This difference of +0.8 LogP units indicates significantly increased lipophilicity, which is a critical parameter for optimizing blood-brain barrier penetration and passive membrane diffusion in medicinal chemistry campaigns.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | -0.5 |
| Comparator Or Baseline | 4-(Aminomethyl)pyrimidine (CAS 45588-79-2): -1.3 |
| Quantified Difference | Δ = +0.8 |
| Conditions | Computed property; XLogP3 algorithm (PubChem release 2025.04.14) [1] |
Why This Matters
A higher XLogP3 value correlates with improved passive membrane permeability, making (2-Methylpyrimidin-4-yl)methanamine a more favorable starting point for developing brain-penetrant or orally bioavailable kinase inhibitors.
- [1] PubChem. Pyrimidin-4-ylmethanamine (CID 12933348). XLogP3: -1.3. https://pubchem.ncbi.nlm.nih.gov/compound/12933348 View Source
